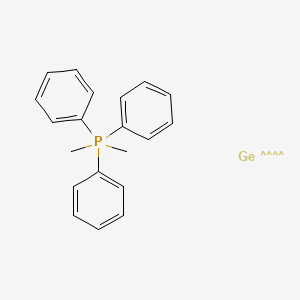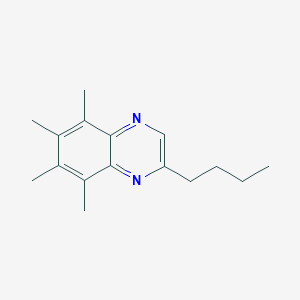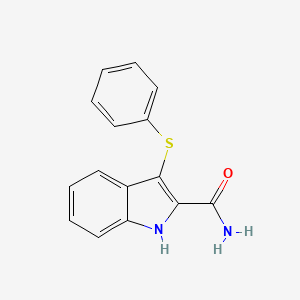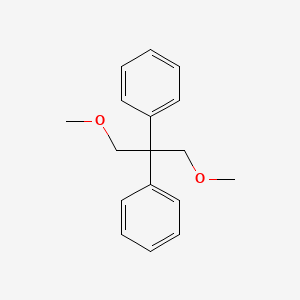![molecular formula C13H26N2OSi B14279314 1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 134405-73-5](/img/structure/B14279314.png)
1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a butyl group at position 2 and a trimethylsilyl-ethoxy-methyl group at position 1, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of alpha halo-ketones and amino nitriles under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings .
Applications De Recherche Scientifique
1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole: Contains a tert-butyldimethylsilyl group at position 2.
1-Butylimidazole: Features a butyl group at position 1.
2-Methylimidazole: Has a methyl group at position 2.
Uniqueness: 1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl-ethoxy-methyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
134405-73-5 |
|---|---|
Formule moléculaire |
C13H26N2OSi |
Poids moléculaire |
254.44 g/mol |
Nom IUPAC |
2-[(2-butylimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H26N2OSi/c1-5-6-7-13-14-8-9-15(13)12-16-10-11-17(2,3)4/h8-9H,5-7,10-12H2,1-4H3 |
Clé InChI |
ATLIAVRQKDQLGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC=CN1COCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
